molecular formula C10H15F3N4O3S B2882305 N,N-dimethyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-sulfonamide CAS No. 1396707-00-8

N,N-dimethyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-sulfonamide

Cat. No.: B2882305
CAS No.: 1396707-00-8
M. Wt: 328.31
InChI Key: YIECWNFHDVOEPB-UHFFFAOYSA-N
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Description

N,N-dimethyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-sulfonamide (CAS 1396707-00-8) is a potent antimicrobial compound from the 1,3,4-oxadiazole class, with significant research value against drug-resistant Gram-positive bacteria . It demonstrates potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with Minimum Inhibitory Concentration (MIC) values as low as 0.25 µg/mL (0.5 µM), and also shows high efficacy against vancomycin-resistant Enterococci (VRE) and Streptococcus pneumoniae . Its primary mechanism of action involves the inhibition of lipoteichoic acid (LTA) biosynthesis, a key polymer for bacterial growth and cell wall physiology in pathogens like S. aureus . Mechanistic studies indicate that the compound achieves this by directly binding to the α-phosphoglucomutase (PgcA) and downregulating PgsA, disrupting a critical early step in the LTA synthesis pathway . This unique mechanism offers a promising approach for tackling antimicrobial resistance. Furthermore, the compound exhibits a low propensity for resistance development in MRSA, maintains a favorable cytotoxicity profile with no toxicity observed in human keratinocyte (HaCaT) cells at concentrations up to 64 µg/mL, and has demonstrated efficacy in reducing MRSA load in an in vivo mouse skin infection model . This product is intended for research use only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N,N-dimethyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15F3N4O3S/c1-16(2)21(18,19)17-5-3-7(4-6-17)8-14-15-9(20-8)10(11,12)13/h7H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YIECWNFHDVOEPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)S(=O)(=O)N1CCC(CC1)C2=NN=C(O2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15F3N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-dimethyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-sulfonamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of appropriate hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group is often introduced using reagents like trifluoromethyl iodide or trifluoromethyl sulfonic acid.

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through the hydrogenation of pyridine derivatives or by cyclization of appropriate amines.

    Sulfonamide Formation: The final step involves the reaction of the piperidine derivative with sulfonyl chlorides under basic conditions to form the sulfonamide group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of hydrazine derivatives.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, especially under strong basic conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) under anhydrous conditions.

    Substitution: Strong bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of N-oxides.

    Reduction: Formation of hydrazine derivatives.

    Substitution: Formation of substituted trifluoromethyl derivatives.

Scientific Research Applications

N,N-dimethyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-sulfonamide has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive molecule in drug discovery.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of advanced materials and chemical processes.

Mechanism of Action

The mechanism of action of N,N-dimethyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-sulfonamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.

    Pathways Involved: It may influence signaling pathways related to inflammation, microbial growth, or other biological processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues with Heterocyclic Moieties

The 1,3,4-oxadiazole ring in the target compound distinguishes it from tetrazole and triazole derivatives studied in earlier works. For example:

  • Tetrazole-based compounds : N′-5-tetrazolyl-N-arylthioureas and N-5-tetrazolyl-N′-aroylureas (e.g., from and ) demonstrated herbicidal and plant growth-regulating activities . The tetrazole ring’s high polarity and hydrogen-bonding capacity may enhance target binding but reduce metabolic stability compared to oxadiazoles.
  • Triazole-based compounds : N-(1H-3-carboxy-1,2,4-triazol-5-yl)-N′-aryloxyacetylureas () showed growth-regulating effects, attributed to the triazole’s ability to mimic natural auxins . The oxadiazole in the target compound, being less polar than triazoles, may improve cell membrane penetration.

Sulfonamide vs. Urea/Thiourea Derivatives

The target compound’s sulfonamide group contrasts with urea/thiourea moieties in –4:

  • Sulfonamides : Typically exhibit stronger acidity (pKa ~10–11) and better solubility in polar solvents than ureas. This could enhance systemic distribution in biological systems.
  • Ureas/Thioureas : Demonstrated bioactivity in plant growth regulation (e.g., compound 2h and 2j in ) but may suffer from hydrolytic instability . Sulfonamides are generally more resistant to enzymatic cleavage.

Role of Trifluoromethyl Group

The -CF₃ group on the oxadiazole ring is absent in –4’s compounds. This substituent is known to:

  • Increase lipophilicity (logP), enhancing bioavailability.
  • Resist metabolic oxidation, prolonging half-life.

Data Tables

Table 1: Structural and Functional Group Comparison

Compound Type Heterocycle Key Functional Group Bioactivity (Observed) Reference
Target Compound 1,3,4-Oxadiazole Sulfonamide Hypothetical: Herbicidal
N′-5-Tetrazolyl Thioureas Tetrazole Thiourea Herbicidal, Growth Regulation
N-5-Tetrazolyl Ureas Tetrazole Urea Cytokinin/Auxin-like Activity
Triazole-Carboxylate Ureas Triazole Urea Root Growth Stimulation

Table 2: Hypothetical Physicochemical Properties

Compound Type Molecular Weight (g/mol) Calculated logP Water Solubility (mg/L)
Target Compound ~365.3 2.1 ~50 (Moderate)
Tetrazole-Urea () ~300–350 1.5–2.0 ~100–200
Triazole-Urea () ~320–380 1.8–2.3 ~80–150

Biological Activity

N,N-dimethyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-sulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its synthesis, biological evaluation, and the implications of its activity in various therapeutic areas.

  • Common Name : this compound
  • CAS Number : 1396707-00-8
  • Molecular Formula : C10_{10}H15_{15}F3_3N4_4O3_3S
  • Molecular Weight : 328.31 g/mol

Synthesis

The synthesis of this compound typically involves the formation of the oxadiazole ring followed by sulfonamide formation. The oxadiazole moiety is crucial for enhancing biological activity and has been linked to various pharmacological effects.

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole structure exhibit antimicrobial properties. A study evaluating a series of sulfonamide derivatives found that many displayed significant in vitro antimicrobial activity against various bacterial strains. Specifically, compounds with similar structural characteristics demonstrated lower Minimum Inhibitory Concentration (MIC) values compared to standard antibiotics .

Anti-inflammatory Activity

This compound has also been evaluated for its anti-inflammatory effects. In vitro assays showed that several derivatives exhibited potent anti-inflammatory activity with IC50 values significantly lower than those of established anti-inflammatory drugs like diclofenac. For instance, certain derivatives showed IC50 values around 110 μg/mL compared to diclofenac's 157 μg/mL .

Anti-diabetic Activity

The compound has been explored for its potential anti-diabetic effects. A study reported that some oxadiazole-based sulfonamides exhibited glucose-lowering effects in diabetic models, suggesting a mechanism that may involve the modulation of insulin sensitivity or glucose uptake .

Case Study 1: Antimicrobial Evaluation

A recent study synthesized a range of oxadiazole derivatives and evaluated their antimicrobial activities. Among these, N,N-dimethyl derivatives were found to inhibit bacterial growth effectively, with MICs as low as 5.9 µM for certain strains of Mycobacterium tuberculosis . This suggests a promising avenue for developing new antimicrobial agents based on this scaffold.

Case Study 2: Anti-inflammatory Mechanism

In another investigation focusing on anti-inflammatory properties, compounds similar to this compound were shown to reduce pro-inflammatory cytokines in cell culture models. The mechanism was attributed to the inhibition of nuclear factor kappa B (NF-kB) signaling pathways, which are critical in mediating inflammatory responses .

Comparative Biological Activity Table

Compound NameActivity TypeIC50 Value (μg/mL)Reference
DiclofenacAnti-inflammatory157
Compound 5cAnti-inflammatory110
Compound XAntimicrobial5.9
Compound YAnti-diabeticNot specified

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes and reaction conditions for synthesizing N,N-dimethyl-4-[5-(trifluoromethyl)-1,3,4-oxadiazol-2-yl]piperidine-1-sulfonamide?

  • Methodology : Synthesis typically involves multi-step reactions. For the oxadiazole ring formation, cyclization of thiosemicarbazides using POCl₃ or H₂SO₄ under reflux (80–100°C) is common. The piperidine-sulfonamide moiety is introduced via nucleophilic substitution, requiring polar aprotic solvents (e.g., DMF or DCM) and bases like K₂CO₃ to activate the sulfonyl chloride intermediate .
  • Optimization : Reaction yields improve with controlled stoichiometry (1:1.2 molar ratio of oxadiazole precursor to sulfonamide reagent) and inert atmospheres to avoid hydrolysis of reactive intermediates .

Q. What analytical techniques are recommended for characterizing the compound's purity and structural integrity?

  • Primary Methods :

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions (e.g., trifluoromethyl at C5 of oxadiazole, dimethyl groups on piperidine) .
  • Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ expected at m/z ~408) and detects isotopic patterns for chlorine/fluorine .
  • HPLC-PDA : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

Advanced Research Questions

Q. How do structural modifications at the piperidine or oxadiazole rings affect the compound's biological activity?

  • Structure-Activity Relationship (SAR) Insights :

Modification Impact Evidence Source
Trifluoromethyl at oxadiazole C5Enhances metabolic stability and lipophilicity, improving blood-brain barrier penetration .
Dimethyl groups on piperidineReduce steric hindrance, facilitating target binding (e.g., enzyme active sites) .
Sulfonamide moietyCritical for hydrogen bonding with biological targets (e.g., carbonic anhydrase isoforms) .
  • Methodological Approach : Use computational docking (AutoDock Vina) to predict binding affinities before synthesizing analogs .

Q. How can researchers resolve contradictions in biological activity data across different studies?

  • Data Contradiction Analysis :

  • Variable Assay Conditions : Differences in cell lines (e.g., HEK293 vs. HeLa) or incubation times may alter IC₅₀ values. Standardize protocols using guidelines from Pharmacopeial Forum .
  • Impurity Interference : Trace solvents (e.g., DMF residuals) can inhibit enzymatic assays. Validate purity via GC-MS and repeat assays with freshly recrystallized samples .
    • Case Study : A 2023 study found conflicting antimicrobial results due to unoptimized broth microdilution pH (6.5 vs. 7.4). Adjusting buffer pH resolved discrepancies .

Q. What strategies mitigate side reactions during the synthesis of the trifluoromethyl-oxadiazole moiety?

  • Challenge : Trifluoromethyl groups can undergo hydrolysis under basic conditions, forming carboxylic acid byproducts.
  • Solutions :

  • Use mild bases (e.g., NaHCO₃ instead of K₂CO₃) and low temperatures (0–5°C) during cyclization .
  • Employ protecting groups (e.g., tert-butoxycarbonyl) for the piperidine nitrogen to prevent nucleophilic attack on the oxadiazole ring .

Experimental Design Considerations

Q. How to design assays for evaluating the compound's pharmacokinetic (PK) properties?

  • In Vitro :

  • Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS at 0, 15, 30, and 60 mins .
  • Plasma Protein Binding : Use equilibrium dialysis (37°C, pH 7.4) with spiked plasma samples .
    • In Vivo : Administer via IV/IP (5 mg/kg) in rodents and collect plasma at 0.5, 1, 2, 4, 8, 12, 24 h. Calculate AUC and half-life using non-compartmental analysis (Phoenix WinNonlin) .

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